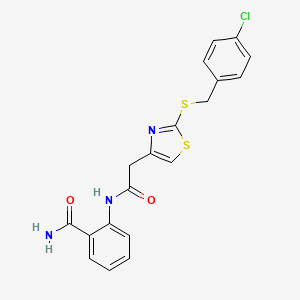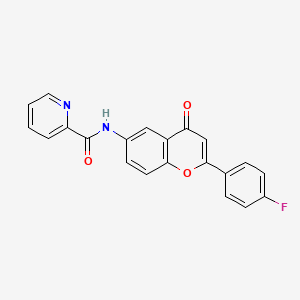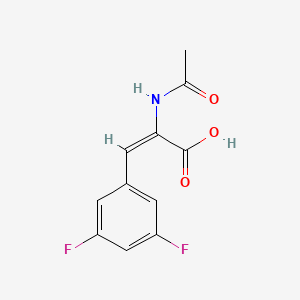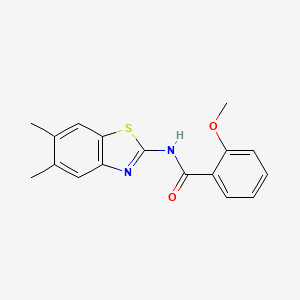![molecular formula C20H20N2O2 B2841541 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide CAS No. 946387-20-8](/img/structure/B2841541.png)
2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide is a complex organic compound that features an indole ring, a phenyl group, and an oxoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the phenyl group and the oxoacetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. The phenyl group and oxoacetamide moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and biological activities.
2-(1H-indol-3-yl)-N-[4-(propan-2-yl)phenyl]-2-oxoacetamide: Similar structure but with variations in the position of substituents on the phenyl ring.
Uniqueness
2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the methyl and propan-2-yl groups enhances its binding affinity and specificity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methyl-4-propan-2-ylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12(2)15-9-8-14(10-13(15)3)22-20(24)19(23)17-11-21-18-7-5-4-6-16(17)18/h4-12,21H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURYCLOOIDCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)
![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea](/img/structure/B2841461.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2841462.png)



![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)



